molecular formula C8H6ClIO2 B2989205 Methyl 3-Chloro-4-iodobenzoate CAS No. 874569-39-8

Methyl 3-Chloro-4-iodobenzoate

Cat. No.: B2989205
CAS No.: 874569-39-8
M. Wt: 296.49
InChI Key: RSEIQPMWJLDXJZ-UHFFFAOYSA-N
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Description

“Methyl 3-Chloro-4-iodobenzoate” is an organic compound . It is similar to “Methyl 4-iodobenzoate”, which is the methyl ester of 4-iodobenzoic acid .


Molecular Structure Analysis

“this compound” contains a total of 18 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 296.49 . It is a solid at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Methyl 3-Chloro-4-iodobenzoate serves as a key intermediate in organic synthesis, enabling the formation of complex molecules through reactions such as oxidative dearomatization and halogenation. For instance, treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leads to regioselective dearomatizing phenylation into cyclohexa-2,4-dienone derivatives, showcasing the compound's role in introducing iodine and chlorine substituents to aromatic rings (Quideau, Pouységu, Ozanne, & Gagnepain, 2005). Similarly, the iodobenzene-catalyzed alpha-oxidation of ketones illustrates the utility of iodinated intermediates in synthesizing alpha-acetoxy ketones, with this compound potentially serving as a precursor or analogue (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).

Environmental Chemistry

In environmental chemistry, studies on iodinated disinfection byproducts (I-DBPs) in cooking with chlor(am)inated tap water and iodized table salt reveal the formation of compounds like 3-iodo-4-hydroxybenzoic acid, which are structurally related to this compound. These findings underscore the relevance of such iodinated aromatic compounds in understanding the generation and toxicity of I-DBPs in water systems (Pan, Zhang, & Li, 2016).

Material Science

In material science, the synthesis of novel compounds and materials often involves the use of halogenated intermediates like this compound. For example, the preparation of multimodality agents for tumor imaging and photodynamic therapy involves the synthesis of compounds with iodobenzene units, indicating the potential use of this compound in developing advanced diagnostic and therapeutic agents (Pandey, Gryshuk, Sajjad, Zheng, Chen, Abouzeid, Morgan, Charamisinau, Nabi, Oseroff, & Pandey, 2005).

Safety and Hazards

“Methyl 3-Chloro-4-iodobenzoate” is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Properties

IUPAC Name

methyl 3-chloro-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEIQPMWJLDXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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